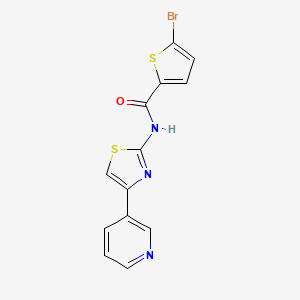
TCMDC-142403
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a heterocyclic compound that features a bromine atom, a pyridine ring, a thiazole ring, and a thiophene ring
科学研究应用
5-bromo-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory, antimicrobial, and anticancer compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
作用机制
Target of Action
The primary target of TCMDC-142403, also known as GSK434954A or 5-bromo-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide, is PfCLK3 , a protein kinase in the malarial parasite Plasmodium falciparum . PfCLK3 plays a crucial role in the RNA splicing of the parasite and is essential for its survival .
Mode of Action
This compound interacts with PfCLK3, inhibiting its function . The compound’s interaction with PfCLK3 disrupts the normal functioning of the parasite’s RNA splicing, which is crucial for its survival . This interaction results in the death of the parasite, making this compound a promising candidate for antimalarial therapy .
Biochemical Pathways
The inhibition of PfCLK3 by this compound affects the RNA splicing pathway of the malarial parasite . RNA splicing is a critical process in the life cycle of the parasite, and disruption of this process leads to the death of the parasite .
Result of Action
The result of this compound’s action is the death of the malarial parasite . By inhibiting PfCLK3 and disrupting RNA splicing, the compound prevents the parasite from surviving and reproducing . This makes this compound a potential candidate for the treatment of malaria .
Action Environment
The action of this compound is influenced by the biological environment within the malarial parasite. Factors such as the presence of PfCLK3 and the parasite’s RNA splicing machinery are crucial for the compound’s efficacy
生化分析
Biochemical Properties
The biochemical properties of TCMDC-142403 are yet to be fully elucidated. Based on its structure, it can be inferred that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the presence of the bromine atom and the pyridin-3-yl and thiophene-2-carboxamide groups in the this compound molecule .
Cellular Effects
It is known that compounds with similar structures can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that it can exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is likely that the compound’s stability, degradation, and long-term effects on cellular function would be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and could also have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins, and could also have effects on its localization or accumulation .
Subcellular Localization
It is likely that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Coupling with Pyridine: The thiazole ring is then coupled with a pyridine derivative through a nucleophilic substitution reaction.
Bromination: The thiophene ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Amidation: The final step involves the formation of the carboxamide group by reacting the brominated thiophene with an amine derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
5-bromo-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
- 5-bromo-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)thiophene-2-carboxamide
- 5-chloro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)thiophene-2-carboxamide
- 5-bromo-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)furan-2-carboxamide
Uniqueness
5-bromo-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is unique due to the presence of the bromine atom, which can be used for further functionalization. The combination of the pyridine, thiazole, and thiophene rings also provides a unique scaffold for the development of new compounds with diverse biological activities.
属性
IUPAC Name |
5-bromo-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN3OS2/c14-11-4-3-10(20-11)12(18)17-13-16-9(7-19-13)8-2-1-5-15-6-8/h1-7H,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQMPHUHNDSZTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
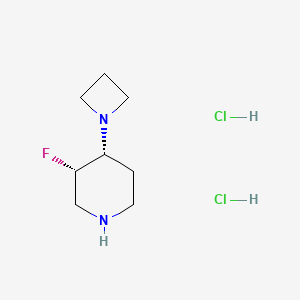
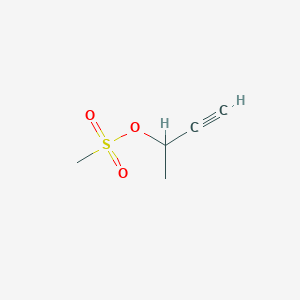
![3-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol](/img/structure/B2434451.png)
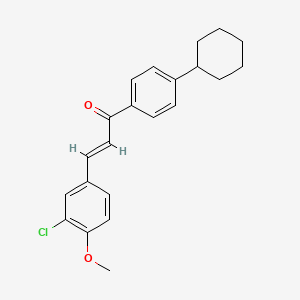
![4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-(4-chlorophenyl)acetate](/img/structure/B2434454.png)

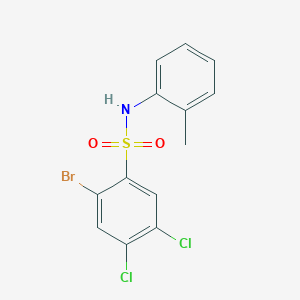
![2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2434458.png)
![N-[(2-METHOXYPHENYL)METHYL]-N'-(4-METHYLPHENYL)ETHANEDIAMIDE](/img/structure/B2434460.png)

![[1-[2-(Dimethylamino)ethyl]triazol-4-yl]-(3-methoxypyrrolidin-1-yl)methanone](/img/structure/B2434463.png)
![(Z)-7,8-dimethoxy-3-(4-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2434464.png)
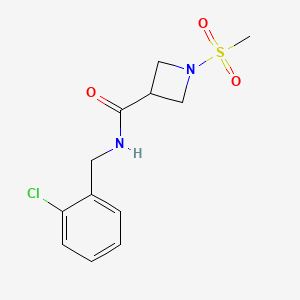
![N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2434470.png)
